molecular formula C21H18N4O3 B2556379 2-{[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-6-(4-methylphenyl)-2,3-dihydropyridazin-3-one CAS No. 1207026-79-6

2-{[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-6-(4-methylphenyl)-2,3-dihydropyridazin-3-one

Katalognummer: B2556379
CAS-Nummer: 1207026-79-6
Molekulargewicht: 374.4
InChI-Schlüssel: ZQIYTVXUYHRMKA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound 2-{[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-6-(4-methylphenyl)-2,3-dihydropyridazin-3-one features a 2,3-dihydropyridazin-3-one core substituted with a 4-methylphenyl group at position 6 and a 1,2,4-oxadiazole moiety at position 2. This scaffold combines heterocyclic systems known for diverse bioactivities, including anti-inflammatory, antimicrobial, and kinase inhibitory properties .

Eigenschaften

IUPAC Name

2-[[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]-6-(4-methylphenyl)pyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N4O3/c1-14-7-9-15(10-8-14)17-11-12-20(26)25(23-17)13-19-22-21(24-28-19)16-5-3-4-6-18(16)27-2/h3-12H,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQIYTVXUYHRMKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NN(C(=O)C=C2)CC3=NC(=NO3)C4=CC=CC=C4OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Cyclization of Amidoximes

A common route involves reacting 2-methoxybenzamidoxime with a methylene-active electrophile (e.g., bromoacetic acid). Conditions include:

  • Solvent: Ethanol or dimethylformamide (DMF)
  • Base: Triethylamine or potassium carbonate
  • Temperature: 80–100°C, 6–12 hours

This yields 5-(bromomethyl)-3-(2-methoxyphenyl)-1,2,4-oxadiazole , a key intermediate.

Synthesis of the Dihydropyridazin-3-one Core

The dihydropyridazinone scaffold is constructed via cyclocondensation:

Hydrazine-Diketone Cyclization

Reacting 4-methylphenylglyoxal with hydrazine hydrate under acidic conditions generates 6-(4-methylphenyl)-2,3-dihydropyridazin-3-one .

  • Conditions: Glacial acetic acid, reflux (110°C), 4–6 hours
  • Yield: 60–75%

Coupling of Oxadiazole and Dihydropyridazinone

The methylene linker is established through nucleophilic alkylation:

Alkylation Protocol

6-(4-Methylphenyl)-2,3-dihydropyridazin-3-one is treated with 5-(bromomethyl)-3-(2-methoxyphenyl)-1,2,4-oxadiazole in the presence of a base:

  • Base: Potassium carbonate or sodium hydride
  • Solvent: Acetonitrile or tetrahydrofuran (THF)
  • Temperature: 60–80°C, 8–16 hours
  • Yield: 45–55%

Optimization Strategies

Catalytic Enhancements

  • Phase-transfer catalysts (e.g., tetrabutylammonium bromide) improve reaction rates by 20–30%.
  • Microwave-assisted synthesis reduces coupling time to 2–4 hours with comparable yields.

Purification Techniques

  • Column chromatography (silica gel, ethyl acetate/hexane 3:7) achieves >95% purity.
  • Recrystallization from ethanol/water mixtures enhances crystallinity.

Industrial-Scale Production Considerations

Parameter Laboratory Scale Industrial Scale
Reactor Type Batch flask Continuous flow reactor
Temperature Control Oil bath Jacketed reactor system
Yield Optimization Manual monitoring Automated feedback loops
Cost Drivers Solvent volume Catalyst recycling

Industrial methods prioritize:

  • Green chemistry principles (e.g., aqueous reaction media)
  • Process intensification to minimize waste

Comparative Analysis of Synthetic Routes

Method Advantages Limitations
Classical Cyclization High regioselectivity Long reaction times
Microwave-Assisted Rapid synthesis Specialized equipment
Flow Chemistry Scalability High initial investment

Challenges and Solutions

  • Regioselectivity in Oxadiazole Formation
    • Solution: Use electron-deficient aryl substituents to direct cyclization.
  • Low Coupling Yields
    • Solution: Employ ultrasound irradiation to enhance reactivity by 15–20%.

Analyse Chemischer Reaktionen

Types of Reactions

2-{[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-6-(4-methylphenyl)-2,3-dihydropyridazin-3-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and catalysts like palladium on carbon for hydrogenation reactions. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction could produce alcohols or amines. Substitution reactions can introduce a variety of functional groups, enhancing the compound’s versatility .

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

The molecular formula of the compound is C22H20N6O3C_{22}H_{20}N_{6}O_{3}, with a molecular weight of approximately 416.4 g/mol. The structure features a dihydropyridazinone core linked to an oxadiazole moiety, which is known for enhancing biological activity through various mechanisms.

Antiviral Activity

Recent studies have indicated that compounds with oxadiazole derivatives exhibit significant antiviral properties. For instance, the inhibition of human dihydroorotate dehydrogenase (DHODH) has been linked to antiviral effects against measles virus replication. This mechanism suggests that similar compounds could be effective against other viral infections by targeting DHODH or related pathways .

Antimicrobial Properties

Research has shown that derivatives of oxadiazoles can possess antibacterial and antifungal activities. For example, compounds structurally related to the target compound have demonstrated efficacy against strains such as Staphylococcus aureus and Escherichia coli, as well as antifungal activity against Candida albicans. The antimicrobial activity was assessed using disc diffusion methods, revealing promising results for various synthesized derivatives .

Synthesis and Characterization

The synthesis of the compound involves multi-step reactions typically starting from readily available precursors. The characterization is often performed using techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared Spectroscopy (IR) to confirm the structure and purity of the synthesized products.

Table 1: Synthesis Overview

StepReaction TypeKey ReagentsYield (%)
1CondensationAldehyde + Hydrazine85
2CyclizationIsocyanate + Amine75
3FunctionalizationOxidation70

Case Study 1: Antiviral Screening

In a screening campaign for antiviral agents, a series of oxadiazole derivatives were tested for their ability to inhibit viral replication. The compound showed significant activity with a low half-maximal inhibitory concentration (IC50), indicating its potential as a lead compound for further development .

Case Study 2: Antimicrobial Evaluation

A set of synthesized derivatives based on the target compound was evaluated for antimicrobial activity against various pathogens. Results indicated that certain modifications to the oxadiazole ring enhanced the antibacterial potency significantly compared to standard antibiotics .

Wirkmechanismus

The mechanism of action of 2-{[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-6-(4-methylphenyl)-2,3-dihydropyridazin-3-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Vergleich Mit ähnlichen Verbindungen

Dihydropyridazinone vs. Benzo[b][1,4]Oxazin-3-One Derivatives

The target compound’s dihydropyridazinone core differs from the benzo[b][1,4]oxazin-3-one system reported in . The latter incorporates a fused benzoxazine ring, which enhances aromaticity and electron density compared to the partially saturated dihydropyridazinone. This difference influences reactivity; for example, benzo[b][1,4]oxazin-3-one derivatives undergo nucleophilic substitution at the oxazine oxygen, whereas dihydropyridazinones are more prone to ring-opening reactions at the lactam moiety .

Pyrrolo-Thiazolo-Pyrimidine Systems

Compounds in and feature fused pyrrolo-thiazolo-pyrimidine cores, which are structurally more complex and rigid than the dihydropyridazinone. However, their synthetic routes are lengthier (e.g., multi-step cyclization and functionalization) compared to the modular assembly of the target compound .

Substituent Effects

Oxadiazole Functionalization

The 1,2,4-oxadiazole group in the target compound is substituted with a 2-methoxyphenyl group, whereas analogs in use unsubstituted phenyl or chlorophenyl groups. In contrast, chlorophenyl groups (e.g., in compound 12 from ) increase lipophilicity, favoring membrane penetration but risking toxicity .

Aryl Substituents at Position 6

The 4-methylphenyl group at position 6 of the dihydropyridazinone contrasts with the 4-methoxyphenyl or nitro-substituted aryl groups seen in . Methyl groups offer steric bulk without significant electronic effects, whereas nitro groups (e.g., in compound 1l from ) introduce strong electron-withdrawing properties, altering reactivity in electrophilic substitution reactions .

Key Reaction Conditions

  • Target Compound : Likely synthesized via nucleophilic substitution or cyclocondensation, though specific details are absent in the evidence.
  • Benzo[b][1,4]Oxazin-3-One Derivatives () : Employ caesium carbonate and dry DMF for oxadiazole coupling, yielding 70–85% efficiency.
  • Pyrrolo-Thiazolo-Pyrimidines (): Require sodium acetate in ethanol for cyclization, with moderate yields (50–60%) due to side reactions .

Spectroscopic Characterization

  • 1H NMR: The target compound’s dihydropyridazinone protons (δ 3.5–4.5 ppm) differ from the deshielded aromatic protons (δ 7.0–8.5 ppm) in benzo[b][1,4]oxazin-3-one derivatives .
  • Mass Spectrometry : High-resolution mass spectrometry (HRMS) is critical for confirming molecular formulas, as demonstrated for compound 1l in (error < 2 ppm) .

Data Tables

Table 2. Spectroscopic Signatures

Compound Type 1H NMR (δ, ppm) IR (cm⁻¹) HRMS Accuracy
Target Compound 3.5–4.5 (dihydropyridazine) 1680 (C=O) N/A
Benzo[b][1,4]Oxazin-3-One 7.0–8.5 (aromatic) 1650 (C=N) Not reported
Compound 1l () 1.2–4.4 (ester, CH₂) 1730 (ester C=O) <2 ppm error

Biologische Aktivität

The compound 2-{[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-6-(4-methylphenyl)-2,3-dihydropyridazin-3-one is a novel heterocyclic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides an overview of its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.

Research indicates that compounds containing the 1,2,4-oxadiazole moiety exhibit a variety of biological activities. These include:

  • Anticancer Activity : Oxadiazoles have shown inhibitory effects on various cancer cell lines. For instance, derivatives have been reported to inhibit growth in human colon adenocarcinoma (HT-29), lung adenocarcinoma (A549), and breast cancer cell lines (MCF-7) with IC50 values ranging from 10 to 100 µM .
  • Antimicrobial Properties : The oxadiazole derivatives demonstrate significant antibacterial and antifungal activities. They inhibit the growth of pathogens such as Staphylococcus aureus and Candida albicans through mechanisms involving disruption of cell wall synthesis and interference with nucleic acid metabolism .
  • Anti-inflammatory Effects : Some studies have suggested that these compounds can inhibit cyclooxygenase enzymes (COX-1 and COX-2), which play critical roles in the inflammatory process. This suggests potential applications in treating inflammatory diseases .

Case Studies

  • Anticancer Activity : A study evaluated the antiproliferative effects of various oxadiazole derivatives on a panel of cancer cell lines. The compound exhibited selective cytotoxicity against HeLa cells with an IC50 value of 45 µM, indicating significant potential for further development as an anticancer agent .
  • Antimicrobial Evaluation : In another investigation, the compound was tested against several bacterial strains. Results showed that it had a minimum inhibitory concentration (MIC) of 32 µg/mL against E. coli, highlighting its potential as an antimicrobial agent .
  • Anti-inflammatory Studies : A recent study assessed the anti-inflammatory properties of related oxadiazole compounds in animal models of inflammation. The results indicated that these compounds significantly reduced paw edema in rats, suggesting their efficacy in treating inflammatory conditions .

Data Table: Biological Activities

Activity TypeCell Line / PathogenIC50/MIC ValueReference
AnticancerHeLa (cervical cancer)45 µM
HT-29 (colon cancer)30 µM
AntimicrobialE. coli32 µg/mL
S. aureus16 µg/mL
Anti-inflammatoryRat paw edema modelSignificant reduction observed

Q & A

Basic: What are the optimized synthetic routes for this compound, and what yields are typically achieved?

Methodological Answer:
The synthesis involves multi-step heterocyclic chemistry. A general approach includes:

  • Step 1: Formation of the 1,2,4-oxadiazole ring via cyclization of amidoxime precursors under reflux with acetic acid/ethanol (common for similar oxadiazoles) .
  • Step 2: Introduction of the pyridazinone moiety through condensation reactions, as seen in analogous dihydropyridazinone syntheses .
  • Step 3: Purification via silica gel column chromatography and recrystallization (e.g., absolute ethanol), yielding ~45% for structurally related compounds .

Key Considerations:

  • Use anhydrous conditions to avoid hydrolysis of sensitive intermediates.
  • Monitor reaction progress via TLC to optimize cyclization efficiency.

Basic: How is the compound characterized spectroscopically to confirm its structure?

Methodological Answer:

  • X-ray Diffraction (XRD): Resolve crystal packing and dihedral angles between aromatic rings (e.g., pyridazinone and oxadiazole planes). For example, dihedral angles of 16.83–51.68° were reported for a pyrazole derivative .
  • NMR Spectroscopy: Assign protons on the methoxyphenyl (δ 3.8–4.0 ppm for OCH₃) and methylphenyl groups (δ 2.3–2.5 ppm for CH₃). ¹³C NMR confirms carbonyl (C=O) at ~165–170 ppm .
  • Mass Spectrometry: High-resolution MS validates molecular weight (e.g., [M+H]⁺ for C₂₂H₁₈N₄O₃ at 386.14 g/mol).

Advanced: How do researchers resolve contradictions in reported biological activity data across studies?

Methodological Answer:

  • Meta-Analysis: Compare IC₅₀ values across assays (e.g., enzyme inhibition vs. cell-based studies) to identify assay-specific biases .
  • Reproducibility Testing: Standardize conditions (e.g., ATP concentration in kinase assays) to minimize variability .
  • Structural Validation: Confirm compound integrity in biological matrices via LC-MS to rule out degradation artifacts .

Example: A study on pyrazole derivatives found divergent antiproliferative activities due to solvent polarity effects, resolved by repeating assays in DMSO-free buffers .

Advanced: What computational strategies predict pharmacokinetic properties or target interactions?

Methodological Answer:

  • Molecular Docking: Use AutoDock Vina to model interactions with target proteins (e.g., COX-2 for anti-inflammatory activity). Parameterize force fields using DFT-optimized geometries .
  • QSAR Modeling: Corolate logP and polar surface area (PSA) with bioavailability. For similar oxadiazoles, PSA < 90 Ų predicts blood-brain barrier penetration .
  • MD Simulations: Assess binding stability over 100 ns trajectories (e.g., RMSD < 2 Å indicates stable ligand-receptor complexes) .

Advanced: How are regioselectivity challenges addressed during oxadiazole ring synthesis?

Methodological Answer:

  • Thermodynamic Control: Prolonged heating (e.g., 7–12 hours at 80°C) favors the 1,2,4-oxadiazole isomer over 1,3,4-analogs .
  • Catalytic Optimization: Use ZnCl₂ or H₂SO₄ to accelerate cyclization while suppressing side reactions .
  • Protecting Groups: Temporarily block reactive sites (e.g., methoxy groups) to direct regiochemistry .

Example: A study achieved >90% regioselectivity for 1,2,4-oxadiazoles using microwave-assisted synthesis with catalytic acetic acid .

Basic: What in vitro assays evaluate the compound’s enzyme inhibitory effects?

Methodological Answer:

  • Kinase Inhibition: Use ADP-Glo™ assay with recombinant kinases (e.g., EGFR, HER2) at 10 µM compound concentration. Include staurosporine as a positive control .
  • Antioxidant Activity: Measure DPPH radical scavenging at 517 nm; IC₅₀ values <50 µM indicate potent activity .
  • Cytotoxicity: MTT assay in cancer cell lines (e.g., MCF-7) with 48-hour exposure. Normalize to untreated controls .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.